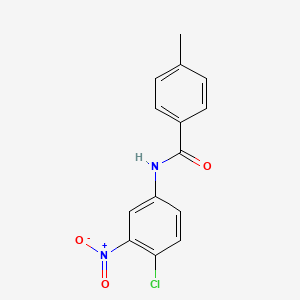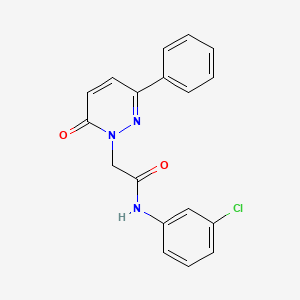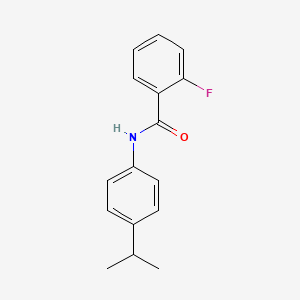
N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and related compounds often involves multiple steps, including nitration, chlorination, and amide formation. Techniques such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods are commonly employed to characterize the synthesized compounds and confirm their structures. For instance, one study detailed the synthesis and characterization of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, utilizing these techniques and explored its structure-property relationships through density functional theory calculations (DFT) and X-ray diffraction, highlighting the compound's monoclinic crystal structure and its stabilization through pi-pi conjugation and hydrogen bonding interactions (He, Yang, Hou, Teng, & Wang, 2014).
Molecular Structure Analysis
The molecular structure of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is characterized by its aromatic rings and the functional groups attached to them. The arrangement of these groups and the overall molecular conformation are elucidated through techniques like single crystal X-ray diffraction. For example, research into related compounds shows how the crystal structure is influenced by intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which play a crucial role in determining the compound's physical and chemical behavior (Saeed, Hussain, Abbas, & Bolte, 2010).
Chemical Reactions and Properties
N-(4-chloro-3-nitrophenyl)-4-methylbenzamide participates in various chemical reactions, leveraging its functional groups for transformations such as nitro reduction, amide bond formation, and nucleophilic substitution. Studies on similar nitrophenylbenzamides reveal insights into their chemical behavior, including reaction mechanisms and the influence of substituents on reactivity. These investigations contribute to our understanding of how structural modifications affect the chemical properties of such compounds (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).
Physical Properties Analysis
The physical properties of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in chemical syntheses. These properties are often investigated through spectroscopic methods and thermal analysis. Research on related compounds highlights the importance of crystallographic studies in understanding the material's properties, including its stability and solubility behavior (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions, are fundamental aspects of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. Studies on structurally related benzamides provide valuable information on their electrophilic and nucleophilic reaction sites, as well as how these properties can be harnessed for synthetic applications (Trstenjak, Ilaš, & Kikelj, 2013).
作用机制
安全和危害
属性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)14(18)16-11-6-7-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONNIOUYPRLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)



![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5627616.png)
![2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5627624.png)
![methyl 4-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5627629.png)
![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)
![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)
![1-[4-fluoro-3-(trifluoromethyl)benzyl]azepan-2-one](/img/structure/B5627663.png)